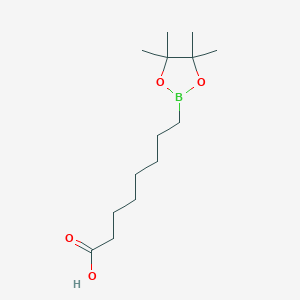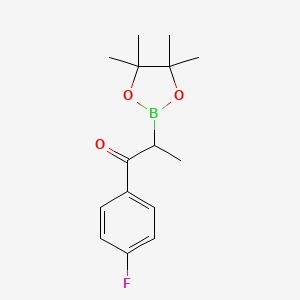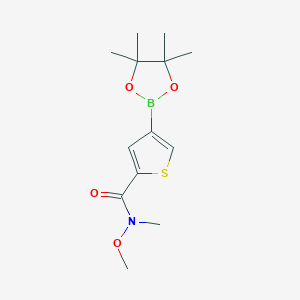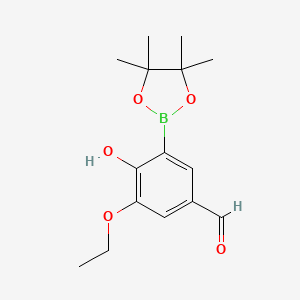
8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid is a boronic acid derivative characterized by its unique structure, which includes a boronic ester group attached to an octanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid typically involves the reaction of octanoic acid with a boronic acid derivative, such as tetramethyl-1,3,2-dioxaborolane, under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a palladium or nickel complex, and may require heating to facilitate the formation of the boronic ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can be used to convert the boronic ester to boronic acids.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Boronic Acids: Resulting from oxidation reactions.
Borates: Formed through further oxidation or complexation with other ligands.
Substituted Derivatives: Resulting from substitution reactions with different nucleophiles or electrophiles.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid is used as a building block for the construction of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryls and other organic compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and drug discovery. Its boronic acid moiety can interact with various biological targets, making it a valuable tool in medicinal chemistry.
Medicine: this compound may be explored for its therapeutic potential. Its ability to form stable complexes with biological molecules can be harnessed to develop new drugs or diagnostic agents.
Industry: In materials science, the compound can be used to create novel materials with unique properties. Its boronic ester group can be incorporated into polymers or coatings to enhance their functionality.
Mecanismo De Acción
The mechanism by which 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with enzymes or receptors through its boronic acid moiety, leading to inhibition or modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: The boronic acid group can bind to enzyme active sites, potentially inhibiting their activity.
Receptors: The compound may interact with cell surface receptors, influencing signaling pathways.
Comparación Con Compuestos Similares
Boronic Acids: Other boronic acids, such as phenylboronic acid and benzylboronic acid, share similar reactivity and applications.
Boronic Esters: Compounds like pinacolboronic acid and bis(pinacolato)diboron are structurally related and used in similar reactions.
Uniqueness: 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid is unique due to its long alkyl chain, which differentiates it from smaller boronic acids and esters
Propiedades
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO4/c1-13(2)14(3,4)19-15(18-13)11-9-7-5-6-8-10-12(16)17/h5-11H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHAELXJDVVWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7955177.png)
![(2E)-3-[3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B7955184.png)
![(2E)-3-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7955190.png)


![(3E)-4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B7955199.png)
![{4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]phenyl}methanol](/img/structure/B7955206.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzaldehyde](/img/structure/B7955213.png)






